molecular formula C11H6ClN3O3 B12908266 6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione CAS No. 35629-61-9

6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione

Cat. No.: B12908266
CAS No.: 35629-61-9
M. Wt: 263.63 g/mol
InChI Key: PSOXJXIXRPKCEP-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione is a heterocyclic compound that features a unique structure combining an oxazole ring with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzonitrile in the presence of a base, followed by cyclization with cyanogen bromide . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione
  • 6-(4-Methylphenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione
  • 6-(2-Bromophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione

Uniqueness

6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This chlorine substitution can enhance the compound’s ability to penetrate cell membranes and increase its binding affinity to specific enzymes, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

35629-61-9

Molecular Formula

C11H6ClN3O3

Molecular Weight

263.63 g/mol

IUPAC Name

6-(2-chlorophenyl)-6H-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7-dione

InChI

InChI=1S/C11H6ClN3O3/c12-7-4-2-1-3-6(7)8-9(16)18-11-14-5-13-10(17)15(8)11/h1-5,8H

InChI Key

PSOXJXIXRPKCEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)OC3=NC=NC(=O)N23)Cl

Origin of Product

United States

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